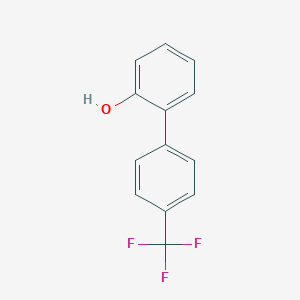

2-(4-Trifluoromethylphenyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYWNPVVVXHAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459477 | |

| Record name | 2-(4-Trifluoromethylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122801-61-0 | |

| Record name | 2-(4-Trifluoromethylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-(4-Trifluoromethylphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 2-(4-trifluoromethylphenyl)phenol, a key intermediate in the development of pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is presented as the core synthetic strategy, leveraging its high functional group tolerance and mild reaction conditions. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible synthesis. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Fluorinated Biaryl Phenols

Biaryl scaffolds are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-(4-Trifluoromethylphenyl)phenol, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicine and materials science. The strategic placement of the trifluoromethyl group on one phenyl ring and a hydroxyl group on the other creates a molecule with distinct electronic and steric properties, making it an attractive starting point for further chemical exploration.

The synthesis of such unsymmetrical biaryls has been a long-standing challenge in organic chemistry. Classical methods often suffer from harsh reaction conditions, low yields, and a lack of regioselectivity. The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds, offering a versatile and highly efficient tool for the construction of biaryl systems.[1][2]

This guide will focus on the application of the Suzuki-Miyaura coupling for the synthesis of 2-(4-trifluoromethylphenyl)phenol, providing both the theoretical underpinnings and practical guidance for its successful implementation in a laboratory setting.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3] For the synthesis of 2-(4-trifluoromethylphenyl)phenol, the most logical disconnection points to a coupling between a protected 2-halophenol and 4-(trifluoromethyl)phenylboronic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnection and the required starting materials:

Caption: Retrosynthetic analysis of 2-(4-Trifluoromethylphenyl)phenol.

The hydroxyl group of the phenol is typically protected during the coupling reaction to prevent side reactions. A common and easily removable protecting group for phenols is the methyl group, making 2-bromoanisole an excellent starting material. The other coupling partner, 4-(trifluoromethyl)phenylboronic acid, is a commercially available and stable reagent.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][3] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromoanisole), forming a palladium(II) intermediate.

-

Transmetalation: The organoboron species (4-(trifluoromethyl)phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-trifluoromethylphenyl)phenol via a Suzuki-Miyaura coupling followed by deprotection.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |

| 2-Bromoanisole | C₇H₇BrO | 187.03 | Commercial Sources | ≥98% |

| 4-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | Commercial Sources | ≥97% |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Commercial Sources | ≥98% |

| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P | 280.42 | Commercial Sources | ≥97% |

| Potassium phosphate tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Commercial Sources | ≥98% |

| Toluene | C₇H₈ | 92.14 | Commercial Sources | Anhydrous |

| Water | H₂O | 18.02 | - | Degassed |

| Boron tribromide (BBr₃) | BBr₃ | 250.52 | Commercial Sources | 1.0 M in CH₂Cl₂ |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Commercial Sources | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercial Sources | Anhydrous |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Commercial Sources | - |

Step-by-Step Procedure

Part A: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoanisole (1.0 mmol, 187 mg), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 228 mg), and potassium phosphate tribasic (2.0 mmol, 425 mg).

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg) in 2 mL of anhydrous toluene.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add 20 mL of anhydrous, degassed toluene and 2 mL of degassed water to the reaction flask.

-

Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with 30 mL of diethyl ether and wash with 20 mL of water, followed by 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-4'-(trifluoromethyl)biphenyl.

Part B: Deprotection

-

Dissolution: Dissolve the crude product from Part A in 20 mL of anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add boron tribromide (1.0 M solution in dichloromethane, 1.2 mmol, 1.2 mL) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-trifluoromethylphenyl)phenol.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(4-trifluoromethylphenyl)phenol.

Causality and Field-Proven Insights

-

Choice of Catalyst System: The combination of palladium(II) acetate and tricyclohexylphosphine is a highly effective catalyst system for Suzuki couplings involving aryl bromides. PCy₃ is an electron-rich and sterically bulky phosphine ligand that promotes the oxidative addition step and stabilizes the palladium(0) species.

-

Role of the Base: Potassium phosphate is a moderately strong base that is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1] Its use often leads to higher yields compared to other bases like sodium carbonate, especially with sterically hindered substrates.

-

Solvent System: The biphasic toluene/water system is commonly employed in Suzuki reactions. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. The interface between the two phases is where the reaction is believed to primarily occur. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Protecting Group Strategy: The use of a methyl ether as a protecting group for the phenol is advantageous due to its stability under the basic conditions of the Suzuki coupling and its straightforward removal with boron tribromide, a powerful Lewis acid that selectively cleaves aryl methyl ethers.

-

Purification: Column chromatography is a standard and effective method for purifying the final product, ensuring the removal of any unreacted starting materials, by-products, and residual catalyst.

Characterization Data

The final product, 2-(4-trifluoromethylphenyl)phenol, should be characterized to confirm its identity and purity. Expected analytical data includes:

-

¹H NMR: Resonances corresponding to the aromatic protons and the phenolic hydroxyl group.

-

¹³C NMR: Signals for all carbon atoms, including the characteristic quartet for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 2-(4-trifluoromethylphenyl)phenol. By carefully selecting the catalyst system, base, and reaction conditions, and by employing a suitable protecting group strategy, this valuable synthetic intermediate can be obtained in good yield and high purity. The protocol and insights provided in this guide are intended to empower researchers and scientists to confidently and successfully perform this synthesis in their own laboratories.

References

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P

-

PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - European Patent Office - EP 4029849 A1 - EPO. (URL: [Link])

-

2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol - PMC - NIH. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

-

(PDF) (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - ResearchGate. (URL: [Link])

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

-

Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: [Link])

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (URL: [Link])

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (URL: [Link])

Sources

A Technical Guide to Elucidating the Mechanism of Action of 2-(4-Trifluoromethylphenyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: A Strategic Framework for the Mechanistic Investigation of a Novel Phenolic Compound

This document provides a comprehensive, in-depth technical guide for elucidating the mechanism of action (MoA) of the novel compound 2-(4-Trifluoromethylphenyl)phenol. Given the absence of extensive public data on this specific molecule, this guide is structured as a strategic experimental roadmap. It is designed to progress from broad phenotypic observations to precise target identification and pathway analysis, ensuring scientific rigor and self-validating results at each stage.

Introduction and Rationale

2-(4-Trifluoromethylphenyl)phenol is a bi-aryl structure containing two key pharmacophores: a phenol ring and a trifluoromethyl (-CF3) group.

-

The Phenol Moiety: Phenolic compounds are ubiquitous in medicinal chemistry and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] They frequently act as signaling molecules, modulating key cellular pathways such as NF-κB and MAPKs, or by directly interacting with protein targets.[3][4][5]

-

The Trifluoromethyl Group: The -CF3 group is a bioisostere often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve target binding affinity through unique electronic interactions.[6][7] Its presence can significantly alter the pharmacological profile of a parent molecule.[8]

The combination of these moieties suggests that 2-(4-Trifluoromethylphenyl)phenol is a compelling candidate for biological investigation. However, a critical consideration arises from its structural isomer, 4-trifluoromethylphenol (4-TFMP). Studies have shown that 4-TFMP exerts cytotoxicity through spontaneous hydrolysis into a reactive quinone methide intermediate, which then alkylates cellular macromolecules like proteins.[9] This precedent establishes a critical, testable hypothesis for our subject compound.

This guide, therefore, outlines a multi-phased approach to systematically uncover the MoA of 2-(4-Trifluoromethylphenyl)phenol, addressing both potential specific-target interactions and non-specific reactive mechanisms.

Phase I: Foundational Profiling and Hypothesis Generation

The initial phase focuses on establishing a foundational biological and physicochemical profile for the compound and formulating primary hypotheses.

Primary Mechanistic Hypotheses

Based on its chemical structure and data from related compounds, we can propose two primary, non-mutually exclusive hypotheses:

-

Hypothesis A: Receptor/Enzyme-Mediated Activity. The compound acts as a modulator of a specific protein target (e.g., kinase, transcription factor, receptor), thereby initiating a downstream signaling cascade. This is typical for many phenolic compounds.[3][10]

-

Hypothesis B: Bioactivation to a Reactive Intermediate. The compound, similar to its 4-isomer, undergoes hydrolysis to form a reactive quinone methide, leading to covalent modification of cellular proteins and subsequent cytotoxicity.[9]

In Silico and Physicochemical Profiling

Before cell-based assays, computational tools can help refine hypotheses and predict potential liabilities.

-

Target Prediction: Utilize platforms like SwissTargetPrediction or SuperPred to identify potential protein targets based on structural similarity to known ligands.

-

ADMET Prediction: Employ tools like SwissADME to predict absorption, distribution, metabolism, excretion, and toxicity profiles, including any alerts for chemical reactivity.

-

Physicochemical Analysis: Experimentally determine solubility, logP, and pKa to inform appropriate formulation for in vitro assays.

Initial Phenotypic Screening

The first experimental step is to determine the compound's general biological effect across a diverse panel of cell lines (e.g., cancer lines from different tissues, non-cancerous lines).

Protocol 2.3.1: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of 2-(4-Trifluoromethylphenyl)phenol in appropriate cell culture medium, typically from 100 µM down to ~10 nM. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control and calculate the IC50 (half-maximal inhibitory concentration) values using non-linear regression.

Causality & Control: This assay provides a quantitative measure of the compound's effect on cell proliferation and/or viability. Using a diverse cell panel can reveal potential selectivity. A positive control (e.g., staurosporine) and a vehicle control are essential for validating assay performance.

Table 1: Hypothetical IC50 Data from Phenotypic Screen

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Carcinoma | 8.1 |

| HCT116 | Colon Carcinoma | 4.5 |

| HEK293 | Embryonic Kidney | > 50 |

Interpretation: The hypothetical data suggests the compound is selectively cytotoxic to cancer cell lines over a non-cancerous line, warranting further investigation into the cancer-specific MoA.

Phase II: Unbiased Target Identification

If phenotypic screening suggests a specific biological effect, the next crucial step is to identify the direct molecular target(s). This section details robust, unbiased methods for target discovery.

Workflow for Target Identification

The overall strategy is to use multiple orthogonal methods to identify and validate potential protein targets.

Caption: Workflow for MoA Elucidation.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA identifies target engagement inside intact cells. The principle is that a protein's thermal stability changes upon ligand binding. This method is powerful as it requires no modification of the compound and confirms target interaction in a physiological context.

Protocol 3.2.1: CETSA Workflow

-

Treatment: Treat cultured cells (e.g., HCT116) with either vehicle or a high concentration (e.g., 10x IC50) of 2-(4-Trifluoromethylphenyl)phenol for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g.

-

Analysis (Western Blot): If you have a candidate target, run the soluble fractions on an SDS-PAGE gel and perform a Western blot to visualize the protein's melting curve. A shift in the curve indicates binding.

-

Analysis (Mass Spectrometry): For an unbiased approach, analyze the soluble fractions from a few key temperatures (e.g., 52°C, 56°C) via mass spectrometry (MS) to identify all proteins stabilized by the compound.

Trustworthiness: The inclusion of a vehicle control at every temperature point is non-negotiable. The ideal result is a clear rightward shift in the melting curve for a specific protein in the drug-treated sample, indicating stabilization.

Reactive Intermediate Trapping (Testing Hypothesis B)

Rationale: This experiment directly tests for the formation of a reactive quinone methide by attempting to "trap" it with a nucleophile like glutathione (GSH). This method was successfully used to elucidate the MoA of 4-TFMP.[9]

Protocol 3.3.1: Glutathione Adduct Formation and Detection

-

Incubation: Incubate 2-(4-Trifluoromethylphenyl)phenol (e.g., 100 µM) in a physiologically relevant buffer (e.g., Krebs-HEPES, pH 7.4) at 37°C.

-

Trapping: Prepare parallel incubations with and without an excess of glutathione (e.g., 5 mM).

-

Time Course: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

LC-MS Analysis: Analyze the aliquots using liquid chromatography-mass spectrometry (LC-MS). Search for a new molecular ion corresponding to the expected mass of the compound-GSH adduct. The exact mass will depend on the nature of the reaction (e.g., displacement of fluorine atoms).

-

Cellular Validation: Repeat the experiment using cell lysates, which contain endogenous GSH and other nucleophiles, to confirm the reaction occurs in a biological matrix.

Expertise: The key is a meticulously designed LC-MS experiment. One must predict the potential mass of the adduct. Based on the 4-TFMP precedent, hydrolysis may lead to the loss of all three fluorine atoms and the formation of a carbonyl group, which is then attacked by GSH.[9] Comparing the chromatograms of samples with and without GSH provides a clear, self-validating result.

Phase III: Pathway Analysis and Mechanistic Validation

Once a validated target or a general mechanism (like protein alkylation) is identified, the focus shifts to understanding the downstream functional consequences.

Probing Key Signaling Pathways

If a specific target is identified (e.g., a kinase), the next step is to analyze its downstream pathway. Even if the mechanism is covalent modification, this can disproportionately affect certain pathways.

Protocol 4.1.1: Western Blot Analysis of Signaling Pathways

-

Treatment: Treat cells (e.g., HCT116) with the compound at its IC50 concentration for various time points (e.g., 0, 15 min, 1 hr, 6 hr, 24 hr).

-

Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies against key signaling nodes. A good starting panel includes:

-

MAPK Pathway: p-ERK, ERK, p-p38, p38

-

PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR

-

NF-κB Pathway: p-IκBα, IκBα, p65

-

Apoptosis Markers: Cleaved Caspase-3, PARP

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

Interpretation: A change in the phosphorylation status of a kinase or the degradation of an inhibitor (like IκBα) provides direct evidence of pathway modulation. Always probe for the total protein as a loading control.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where 2-(4-Trifluoromethylphenyl)phenol inhibits a kinase upstream of the MAPK pathway, leading to reduced proliferation.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecule and its Significance

In the landscape of medicinal chemistry and materials science, fluorinated biphenyl scaffolds are of paramount importance. The compound 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol, also known as 2-(4-Trifluoromethylphenyl)phenol, represents a significant molecular architecture. Its structure marries the rigidity and aromaticity of the biphenyl core with two critical functional groups: a phenolic hydroxyl group, which can act as a hydrogen bond donor and imparts acidity, and a trifluoromethyl (CF3) group, a powerful electron-withdrawing moiety that profoundly influences lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of public experimental data for this specific molecule (CAS No: 122801-61-0), this document serves a dual purpose: it presents known identifiers and computationally predicted data while also providing robust, field-proven experimental protocols for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to both understand the predicted profile of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol and to generate the precise, high-quality experimental data required for regulatory submissions, formulation development, and advanced molecular design.

Part 1: Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. The following section details the key identifiers and summarizes the essential physicochemical parameters, including both established data and computationally predicted values that serve as valuable starting points for experimental work.

Chemical Identifiers

-

IUPAC Name: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol

-

Alternative Name: 2-[4-(Trifluoromethyl)phenyl]phenol

-

CAS Number: 122801-61-0[1]

-

Molecular Formula: C₁₃H₉F₃O[1]

-

Molecular Weight: 238.21 g/mol

-

Canonical SMILES: OC1=CC=CC=C1C1=CC=C(C(F)(F)F)C=C1[1]

-

InChI Key: ROYWNPVVVXHAHT-UHFFFAOYSA-N[1]

Structure-Property Relationship Analysis

The physicochemical properties of this molecule are a direct consequence of its constituent parts. Understanding this relationship is key to predicting its behavior.

Caption: Influence of structural fragments on key physicochemical properties.

-

Phenolic Hydroxyl (-OH): This group is the primary determinant of the molecule's acidity (pKa). It can act as a hydrogen bond donor and acceptor, which typically increases aqueous solubility compared to the parent biphenyl hydrocarbon.

-

Biphenyl Core: The two linked phenyl rings create a large, rigid, and nonpolar surface area. This core structure is the main contributor to the molecule's high lipophilicity (logP) and, consequently, its low intrinsic aqueous solubility.

-

Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group, the CF3 moiety significantly increases the acidity of the distal phenolic proton (lowering its pKa) by stabilizing the resulting phenoxide anion through inductive effects. Furthermore, the CF3 group is highly lipophilic, further increasing the overall logP. In a drug development context, it is often used to block sites of oxidative metabolism, enhancing the compound's pharmacokinetic profile.

Summary of Physicochemical Data

As experimental data for CAS 122801-61-0 is not widely published, the following table includes predicted values for a closely related isomer, 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol (CAS 319014-58-9), to provide a scientifically grounded estimation. These values should be considered provisional and serve as a target for experimental verification using the protocols outlined in Part 2.

| Property | Predicted Value / Estimate | Significance in Drug Development |

| Melting Point (°C) | 47-49 (for isomer)[2] | Purity indicator; influences dissolution and formulation stability. |

| Boiling Point (°C) | 319.2 ± 42.0 (Predicted for isomer)[2] | Relevant for purification (distillation) and stability at high temperatures. |

| pKa | 9.51 ± 0.15 (Predicted for isomer)[2] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. |

| logP (Octanol/Water) | ~4.0 - 5.0 (Estimated based on structure) | Key measure of lipophilicity; predicts membrane permeability, protein binding, and potential for toxicity. |

| Aqueous Solubility | Very Low (Predicted) | Affects dissolution rate, oral bioavailability, and suitability for aqueous formulations. |

Part 2: Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties. The methodologies are based on authoritative standards, such as those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.

Determination of Melting Point via Capillary Method (USP <741>)

The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

Causality and Rationale: This method relies on slowly heating a finely packed solid in a capillary tube within a calibrated apparatus. The slow heating rate (1-2°C/min) is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a small amount (2-3 mm) of material enters the tube.[3]

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform a quick heating run (10-15°C/min) to find the approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the apparatus rapidly to within 15°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Perform the determination in triplicate to ensure reproducibility.

Determination of Partition Coefficient (logP) via Shake-Flask Method (OECD 107)

The n-octanol/water partition coefficient (logP) is the gold-standard measure of lipophilicity. For an ionizable compound like a phenol, it is crucial to measure the distribution coefficient (logD) at a specific pH, typically 7.4, to mimic physiological conditions. The shake-flask method is the definitive, albeit labor-intensive, technique.

Causality and Rationale: This method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating lipids) and a buffered aqueous phase (simulating physiological fluids). The ratio of concentrations at equilibrium defines the partition coefficient. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the final concentrations.

Caption: Experimental workflow for LogD determination by the shake-flask method.

Experimental Protocol:

-

Solvent Preparation: Prepare a phosphate buffer at pH 7.4. In a large separatory funnel, mix equal volumes of n-octanol and the buffer. Shake vigorously and allow the layers to separate overnight. These are your pre-saturated solvents.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol at a concentration that will be detectable in both phases (e.g., 1 mg/mL).

-

Partitioning: In several replicate flasks, combine 10 mL of the saturated buffer and 10 mL of the saturated n-octanol containing the compound.

-

Equilibration: Seal the flasks and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the flasks at high speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the layers and break any emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A full calibration curve must be run in both saturated n-octanol and saturated buffer.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Determination of Acidity Constant (pKa) via Potentiometric Titration

The pKa is the pH at which the compound is 50% ionized. For a phenol, this reflects the equilibrium between the neutral phenol and the deprotonated phenoxide anion. Potentiometric titration is a highly precise method for its determination.

Causality and Rationale: This technique involves monitoring the pH of a solution of the compound as a strong base (e.g., NaOH) of known concentration is added incrementally. The pH changes slowly at first, then rapidly near the equivalence point, and then slowly again. The pKa is the pH at the half-equivalence point, where half of the phenolic protons have been neutralized. Using a co-solvent like methanol or DMSO is often necessary for compounds with low water solubility.

Experimental Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water) that has been sparged with nitrogen to remove dissolved CO₂.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C). Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: While stirring gently under a nitrogen blanket, add small, precise increments of the titrant. Record the pH value after each addition has stabilized.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope, found by taking the first derivative (ΔpH/ΔV).

-

pKa Calculation: The pKa is the pH value recorded at exactly half the volume of the equivalence point. For improved accuracy, specialized software can be used to fit the data and calculate the pKa.

-

Validation: The process should be repeated with a blank titration (solvent only) to correct for any acidic or basic impurities in the solvent.

Conclusion

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol is a molecule with a physicochemical profile dominated by high lipophilicity and moderate acidity, driven by its biphenyl core and electron-withdrawing trifluoromethyl group, respectively. While comprehensive experimental data remains to be broadly published, the computational estimates and structure-property analysis presented herein provide a strong predictive foundation for its behavior. The authoritative experimental protocols detailed in this guide offer a clear and robust pathway for researchers to determine the precise melting point, partition coefficient, and acidity constant. The generation of this empirical data is an indispensable step in advancing the study of this compound, whether for applications in drug discovery, materials science, or as a chemical intermediate.

References

-

Wikipedia. 2-Phenylphenol. Available at: [Link].

-

PubChem. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol. Available at: [Link].

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available at: [Link].

-

PubChem. 4'-Fluoro-4-(trifluoromethyl)biphenyl. Available at: [Link].

-

PubChem. 4-Trifluoromethylbiphenyl. Available at: [Link].

-

PubChem. 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl. Available at: [Link].

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link].

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. EP0953557A1 - Method for producing bis(trifluoromethyl)benzene.

-

PubChem. 2'-(Difluoromethoxy)-2-(trifluoromethyl)biphenyl. Available at: [Link].

-

Journal of the Chemical Society C: Organic. Biphenylenes. Part XXIII. Synthesis of octafluorobiphenylene.... Available at: [Link].

-

PubChem. 4,4'-Bis[trifluoromethyl]biphenyl. Available at: [Link].

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link].

-

YouTube. Melting point determination - capillary tube method. Available at: [Link].

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link].

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Available at: [Link].

-

Protocols.io. LogP / LogD shake-flask method. Available at: [Link].

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 319014-58-9 CAS MSDS (2'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

2-(4-Trifluoromethylphenyl)phenol structural analysis

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 2-(4-trifluoromethylphenyl)phenol, a biphenyl compound of significant interest in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices, presenting a self-validating system of protocols for unambiguous structural elucidation. This document moves beyond a simple listing of methods to provide an integrated workflow, from initial spectroscopic screening to definitive three-dimensional structural determination.

Introduction: The Structural Significance of Arylphenols

2-(4-Trifluoromethylphenyl)phenol belongs to the 2-arylphenol class, a structural motif prevalent in biologically active molecules and advanced materials. The presence of a trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. Furthermore, the rotational freedom around the biphenyl linkage dictates the molecule's conformation, which is critical for its biological activity and material properties.

Accurate and comprehensive structural analysis is therefore not merely a confirmatory step but a foundational requirement for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This guide outlines the multi-technique approach required for a robust analysis.

Integrated Analytical Workflow

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-trifluoromethylphenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is essential.

Predicted NMR Data

While experimental data for the specific target molecule is not publicly available, we can predict the expected chemical shifts and coupling constants based on known values for analogous structures. These predictions are crucial for guiding spectral interpretation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | 6.8 - 7.8 | Aromatic Protons: Complex multiplets are expected. The protons on the phenol ring will be more shielded (further upfield) than those on the trifluoromethyl-substituted ring. The proximity to the hydroxyl group and the other ring will influence their specific shifts. |

| ~5.0 - 6.0 (variable) | Hydroxyl Proton (-OH): A broad singlet, whose position is highly dependent on solvent and concentration. Exchange with D₂O will cause this signal to disappear, confirming its assignment. | |

| ¹³C NMR | 115 - 160 | Aromatic Carbons: Multiple signals expected. The carbon bearing the -OH group will be significantly downfield (~150-155 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |

| ~124 (quartet) | Trifluoromethyl Carbon (-CF₃): The signal for the CF₃ carbon itself will be a quartet with a large coupling constant (¹JCF ≈ 270-280 Hz). | |

| ¹⁹F NMR | ~ -60 to -65 | Trifluoromethyl Fluorines (-CF₃): A sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to couple with. Its precise shift is indicative of the electronic environment of the aromatic ring.[1] |

Experimental Protocol: NMR Analysis

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, for phenols, the hydroxyl proton signal can be broad and difficult to observe. Using deuterated dimethyl sulfoxide (DMSO-d₆) can sharpen the -OH signal by forming hydrogen bonds with the solvent, making it easier to identify.[2]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the hydroxyl proton signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet.

-

Consider acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups (in this case, primarily to identify the CH carbons).

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard ¹⁹F NMR spectrum. This is a highly sensitive and straightforward experiment for fluorinated compounds.

-

-

2D NMR Acquisition (if necessary):

-

If the ¹H spectrum is complex and overlapping, acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks within each aromatic ring.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which is crucial for confirming the connectivity between the two aromatic rings.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the molecule. It also offers structural clues through the analysis of fragmentation patterns.

Expected Fragmentation Pathways

For 2-(4-trifluoromethylphenyl)phenol (Molecular Weight: 254.06 g/mol ), electrospray ionization (ESI) would likely show a strong [M-H]⁻ ion in negative mode at m/z 253.05. Under electron impact (EI) or collision-induced dissociation (CID), fragmentation is expected to occur at the weakest bonds.

-

Key Fragmentation: Cleavage of the C-C bond between the two aromatic rings is a common pathway for biphenyl-type structures.[3] This would lead to characteristic fragments corresponding to the hydroxyphenyl and trifluoromethylphenyl moieties.

-

Loss of Phenol: The loss of a neutral phenol group (C₆H₅OH) is another potential fragmentation pathway observed in bisphenols.[3][4]

Experimental Protocol: High-Resolution LC-MS

Causality: Liquid Chromatography (LC) is coupled with MS to ensure that the analyzed sample is pure and to separate it from any potential non-volatile impurities. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or TOF instrument, is chosen to provide mass accuracy within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula.[3]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

-

Chromatographic Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution program, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of an organic solvent like acetonitrile (with 0.1% formic acid). This ensures good peak shape and separation.

-

-

Mass Spectrometry Analysis:

-

Perform the analysis in both positive and negative ion modes to capture all possible adducts and the deprotonated molecule.

-

Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 50-500 amu).

-

Acquire full scan data to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting product ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the instrument's software to calculate the elemental composition that matches the measured accurate mass and isotopic pattern.

-

Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum.

-

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a high-quality single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[5] This technique is invaluable for determining key conformational features, such as the dihedral angle between the two aromatic rings.

Crystal Growth and Data Collection Workflow

Causality: The goal of crystallization is to allow molecules to pack in a slow, ordered manner, forming a single, defect-free lattice. Slow evaporation is a common and effective technique because the gradual increase in concentration allows time for molecules to orient themselves correctly into a growing crystal lattice.[6][7]

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystal growth.

-

Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow for precipitation, while one in which it is poorly soluble will crash out as a powder.[8]

-

Crystallization:

-

Dissolve the compound in the chosen solvent in a small, clean vial to create a near-saturated solution.

-

Cover the vial with a cap that has a small hole or with parafilm perforated with a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Data Collection and Refinement:

-

Once suitable crystals have formed, select a well-formed, clear crystal and mount it on a goniometer.[5]

-

Collect diffraction data using an X-ray diffractometer.

-

Process the data and solve the structure using specialized software (e.g., SHELXTL).[9] The final refinement will yield precise atomic coordinates, bond lengths, bond angles, and torsional angles.

-

Complementary Spectroscopic Techniques

While NMR, MS, and X-ray crystallography are the core techniques, FTIR and UV-Vis spectroscopy provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[10]

-

C-F Stretches: Strong, sharp absorptions are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group.

-

Aromatic C=C Stretches: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. Biphenyl itself shows a strong absorption maximum (λₘₐₓ) around 247-250 nm.[11][12] The presence of the hydroxyl and trifluoromethyl substituents will cause shifts in this absorption band (bathochromic or hypsochromic shifts) and may introduce new bands corresponding to n → π* transitions.

Conclusion

The structural analysis of 2-(4-trifluoromethylphenyl)phenol requires a meticulous and integrated approach. This guide has outlined a robust workflow that leverages the strengths of multiple analytical techniques. The foundational structure is established by NMR spectroscopy, which maps the covalent framework. Mass spectrometry validates the molecular weight and elemental formula, while single-crystal X-ray diffraction provides the ultimate conformational proof in the solid state. By synthesizing the data from each of these powerful techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure, a critical prerequisite for its successful application in research and development.

References

-

Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Hughes, D. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2257-2273. [Link]

-

University of Hertfordshire. (n.d.). 2-phenylphenol. AERU. Retrieved from [Link]

-

World Health Organization. (2003). 2-Phenylphenol in Drinking-water. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 959–965. [Link]

-

MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(13), 1787. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(15), 1795-1803. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

-

SHELDRICK, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Biphenyl. Retrieved from [Link]

-

Slutsky, M. M., & Sanford, M. S. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 18(9), 2062-2065. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.dphen1.com [library.dphen1.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. How To [chem.rochester.edu]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. photochemcad.com [photochemcad.com]

- 12. Absorption [Biphenyl] | AAT Bioquest [aatbio.com]

The Discovery of 2-(4-Trifluoromethylphenyl)phenol Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of Arylphenol Scaffolds

The 2-arylphenol motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The unique spatial arrangement of the two aromatic rings, coupled with the hydrogen-bonding capability of the phenolic hydroxyl group, allows for diverse interactions with biological targets. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the discovery of 2-(4-trifluoromethylphenyl)phenol analogs, focusing on their synthesis, biological evaluation as anti-inflammatory agents, and the critical structure-activity relationships that govern their potency.

Synthetic Strategies: Constructing the 2-Arylphenol Core

The cornerstone for the synthesis of 2-(4-trifluoromethylphenyl)phenol analogs is the creation of the biaryl bond between the phenol and the trifluoromethylphenyl moieties. The Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for this transformation, offering high yields and broad functional group tolerance.[1]

Causality in Experimental Design: Why Suzuki-Miyaura Coupling?

The selection of the Suzuki-Miyaura coupling is predicated on several key advantages over other cross-coupling methods:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the aromatic rings.[2]

-

Commercial Availability of Reagents: A wide variety of boronic acids and aryl halides are commercially available, facilitating the rapid synthesis of a diverse library of analogs.

-

High Functional Group Tolerance: The reaction is compatible with a broad range of functional groups, minimizing the need for protecting group strategies.

-

Well-Understood Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-documented, allowing for rational optimization of reaction conditions.[1]

Visualizing the Synthesis: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle, which is fundamental to the formation of the 2-(4-trifluoromethylphenyl)phenol core, is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative 2-(4-Trifluoromethylphenyl)phenol Analog

This protocol details a general procedure for the synthesis of a 2-(4-trifluoromethylphenyl)phenol analog via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromophenol derivative (1.0 eq)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the 2-bromophenol derivative, 4-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Solvent and Base Addition: Add toluene and a solution of potassium carbonate in water.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-trifluoromethylphenyl)phenol analog.

Biological Evaluation: Targeting the Inflammatory Cascade

A significant body of research points to the potential of phenolic and biphenyl compounds as anti-inflammatory agents.[3][4] A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[5] Therefore, a logical starting point for the biological evaluation of novel 2-(4-trifluoromethylphenyl)phenol analogs is to assess their ability to inhibit COX-1 and COX-2 enzymes.

Visualizing the Target: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, highlighting the therapeutic target for the 2-(4-trifluoromethylphenyl)phenol analogs.

Caption: The role of COX enzymes in the arachidonic acid cascade.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (2-(4-trifluoromethylphenyl)phenol analogs)

-

Reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.

-

Incubation: In a 96-well plate, add the enzyme, assay buffer, and either the test compound, reference inhibitor, or vehicle control. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a specific incubation time, stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-(4-trifluoromethylphenyl)phenol scaffold allows for the elucidation of the structure-activity relationship (SAR), providing critical insights for optimizing potency and selectivity.

Key Structural Modifications and Their Impact on Activity

The following table summarizes hypothetical SAR data for a series of 2-(4-trifluoromethylphenyl)phenol analogs, illustrating how different substituents on the phenolic ring can influence COX-2 inhibitory activity.

| Compound | R¹ | R² | R³ | R⁴ | COX-2 IC₅₀ (µM) |

| 1a | H | H | H | H | 15.2 |

| 1b | CH₃ | H | H | H | 8.5 |

| 1c | H | H | CH₃ | H | 5.1 |

| 1d | H | H | Cl | H | 2.3 |

| 1e | H | H | SO₂NH₂ | H | 0.8 |

| 1f | H | H | H | F | 10.7 |

Analysis of SAR Trends:

-

Effect of Alkyl Substitution: The introduction of a methyl group at the para-position (compound 1c ) to the hydroxyl group leads to a greater increase in potency compared to substitution at the meta-position (compound 1b ). This suggests that substitution at the para-position may lead to more favorable interactions within the active site of the COX-2 enzyme.

-

Influence of Electron-Withdrawing Groups: A chloro substituent at the para-position (compound 1d ) significantly enhances inhibitory activity. This is a common observation for COX-2 inhibitors, where an electron-withdrawing group can interact with a specific sub-pocket in the enzyme's active site.[6]

-

The Critical Role of the Sulfonamide Moiety: The most potent compound in this hypothetical series is 1e , which features a sulfonamide group at the para-position. The sulfonamide moiety is a well-known pharmacophore for selective COX-2 inhibitors, as it can form key hydrogen bond interactions with amino acid residues in the active site of COX-2 that are not present in COX-1.[7][8]

-

Impact of Halogen Substitution on the Phenyl Ring: A fluorine atom on the phenolic ring (compound 1f ) leads to a slight decrease in activity compared to the unsubstituted analog (1a ). This highlights the sensitive nature of substitutions on this ring and the need for careful optimization.

Visualizing the Logic of SAR

The following diagram illustrates the logical relationships in the SAR for this series of compounds.

Caption: Key structural features influencing the potency of the analogs.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the discovery process for 2-(4-trifluoromethylphenyl)phenol analogs as potential anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction offers an efficient and versatile route for the synthesis of these compounds. The in vitro evaluation of COX-1 and COX-2 inhibitory activity is a critical first step in determining their biological potential. The SAR data, even when hypothetical, underscores the importance of systematic structural modification to optimize potency and selectivity.

Future research in this area should focus on:

-

Synthesis of a broader library of analogs: Exploring a wider range of substituents on both aromatic rings will provide a more complete understanding of the SAR.

-

In vivo efficacy studies: Promising candidates from in vitro screening should be advanced to animal models of inflammation to assess their efficacy and pharmacokinetic properties.

-

Mechanism of action studies: Further investigation into the precise binding mode of these analogs within the COX-2 active site, through techniques such as X-ray crystallography, will enable more rational drug design.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively advance the discovery of novel and potent 2-(4-trifluoromethylphenyl)phenol analogs with the potential to become next-generation anti-inflammatory therapeutics.

References

-

Bariwal, J., et al. (2017). Design and microwave assisted synthesis of novel 2-phenyl/2-phenylethynyl-3-aroyl thiophenes as potent antiproliferative agents. RSC Advances, 7(59), 37139-37151. Available from: [Link]

-

Brik, A., et al. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 3(17), 2685-2688. Available from: [Link]

-

Chintakunta, V. K., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 87-111. Available from: [Link]

-

Gao, W., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1696-1706. Available from: [Link]

-

Hayun, et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Asian Journal of Chemistry, 32(1), 133-138. Available from: [Link]

-

Karande, N. A., & Rathi, L. G. (2020). Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][3][9][10]triazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 11-16. Available from: [Link]

-

Li, X., et al. (2021). Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. Food Chemistry, 349, 128660. Available from: [Link]

-

Mihaylova, D., et al. (2022). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Molecules, 27(19), 6539. Available from: [Link]

-

Qin, L., et al. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 60(9), 3606-3617. Available from: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from: [Link]

-

Shah, S., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1345946. Available from: [Link]

-

Singh, R., et al. (2016). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs. Molecules, 21(11), 1541. Available from: [Link]

-

Sreelatha, T., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5174. Available from: [Link]

-

Taha, M., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(19), 6825. Available from: [Link]

-

van Ryn, J., et al. (2000). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 28(11), 1657-1663. Available from: [Link]

-

Vlahou, A., et al. (2021). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of Food Biochemistry, 45(10), e13941. Available from: [Link]

-

Wang, Y., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1696-1706. Available from: [Link]

-

Wei, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(21), 7480. Available from: [Link]

-

Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. Available from: [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Available from: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research : IJPR, 10(4), 655–683. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Trifluoromethylphenyl)phenol

Introduction: The Significance of 2-(4-Trifluoromethylphenyl)phenol in Modern Drug Discovery

2-(4-Trifluoromethylphenyl)phenol, a fluorinated biphenyl derivative, represents a class of molecules of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The phenolic hydroxyl group provides a crucial site for hydrogen bonding and further chemical modification. This unique combination of structural features makes it a valuable scaffold in the design of novel therapeutic agents and functional materials.

A thorough understanding of the spectroscopic properties of 2-(4-Trifluoromethylphenyl)phenol is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions at a molecular level. This technical guide provides a comprehensive analysis of its key spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and a rigorous interpretation of the spectral data are presented to empower researchers in their drug development endeavors.

Molecular Structure and Isomerism

2-(4-Trifluoromethylphenyl)phenol, also known as 2-hydroxy-4'-trifluoromethylbiphenyl, possesses a biphenyl core structure. It is important to distinguish it from its isomers where the trifluoromethyl group is on the phenolic ring, such as 2-, 3-, or 4-trifluoromethylphenol, as the substitution pattern dramatically alters the spectroscopic and chemical properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | H-2', H-6' |

| ~7.50 | d | 2H | H-3', H-5' |

| ~7.30 | m | 1H | H-4 |

| ~7.25 | m | 1H | H-6 |

| ~7.00 | m | 1H | H-5 |

| ~6.90 | m | 1H | H-3 |

| ~5.50 | s (br) | 1H | -OH |

Interpretation and Rationale:

The ¹H NMR spectrum of 2-(4-Trifluoromethylphenyl)phenol is expected to exhibit distinct signals for the aromatic protons and the phenolic hydroxyl group. The protons on the trifluoromethyl-substituted ring (H-2', H-6' and H-3', H-5') are anticipated to appear as doublets due to ortho-coupling. The strong electron-withdrawing nature of the -CF₃ group will deshield the adjacent protons (H-2', H-6'), causing them to resonate at a lower field (around 7.65 ppm) compared to the other aromatic protons.

The protons on the phenol-containing ring will display a more complex splitting pattern due to their varied chemical environments. The hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent dependent, though it is expected to appear around 5.50 ppm in a non-polar solvent like CDCl₃.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 (C-OH) |

| ~142.0 | C-4' (C-CF₃) |

| ~131.0 | C-1' |

| ~130.5 | C-6 |

| ~129.0 | C-4 |

| ~128.5 (q, J ≈ 32 Hz) | C-3', C-5' |

| ~125.5 (q, J ≈ 4 Hz) | C-2', C-6' |

| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |

| ~121.0 | C-5 |

| ~118.0 | C-3 |

| ~115.0 | C-1 |

Interpretation and Rationale: